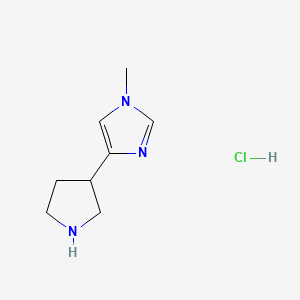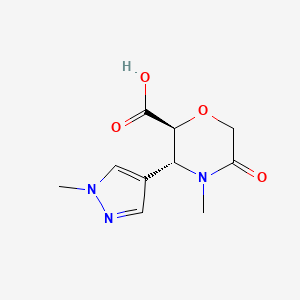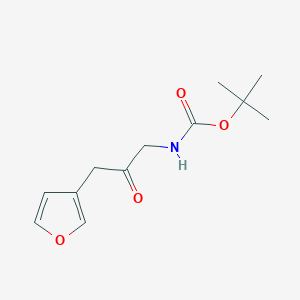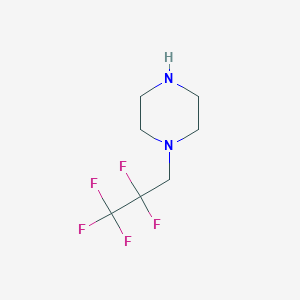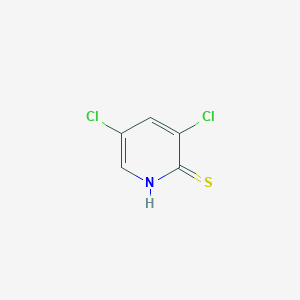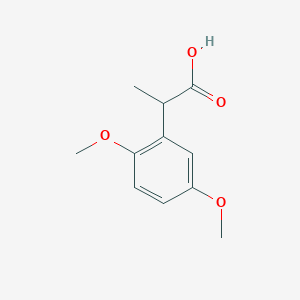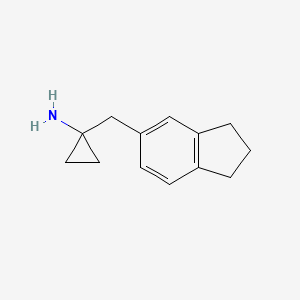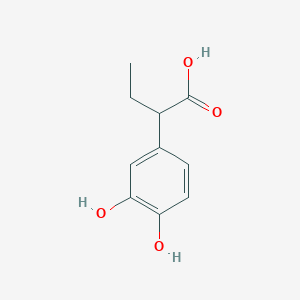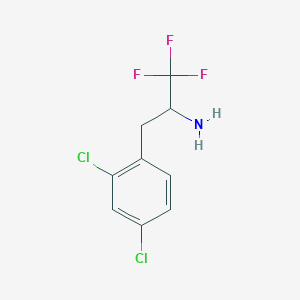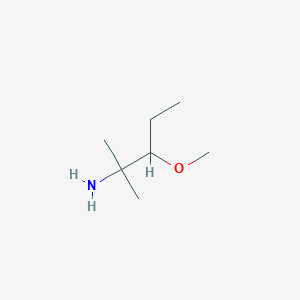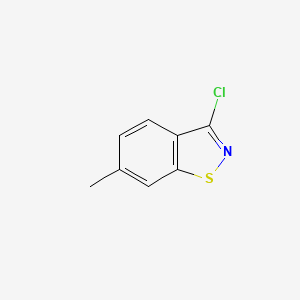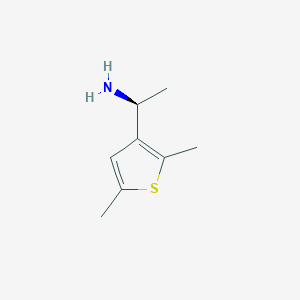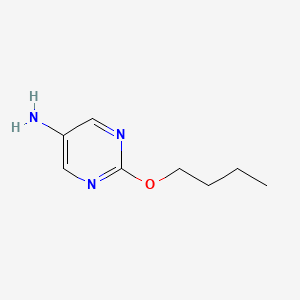
Pyrimidine, 5-amino-2-butoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-amino-2-butoxy-, is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of pyrimidine derivatives, including Pyrimidine, 5-amino-2-butoxy-, typically involves the reaction of amidines with β-dicarbonyl compounds. One common method involves the use of terminal alkynes with n-octyl, phenyl, and cyclohexyl groups, which react with amidines under specific conditions to yield the desired pyrimidine derivatives . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Pyrimidine, 5-amino-2-butoxy-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pyrimidine, 5-amino-2-butoxy-, may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines .
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-amino-2-butoxy-, has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of nucleic acids and their interactions with proteins.
Medicine: It is used in the development of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyrimidine, 5-amino-2-butoxy-, involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of viral or cancer cell growth. The specific molecular targets and pathways depend on the particular application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine, 5-amino-2-butoxy-, can be compared with other similar compounds, such as:
Pyrimidine: The parent compound, which lacks the amino and butoxy substituents.
5-Aminopyrimidine: A derivative with an amino group at position 5 but lacking the butoxy group.
2-Butoxypyrimidine: A derivative with a butoxy group at position 2 but lacking the amino group.
The uniqueness of Pyrimidine, 5-amino-2-butoxy-, lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
58443-14-4 |
|---|---|
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-butoxypyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3 |
InChI-Schlüssel |
ZCYLUQUNKIIGEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)
